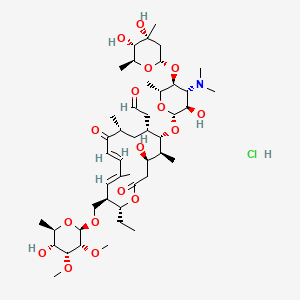
Tylosin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
科学的研究の応用
Stability in Manure
Tylosin, including its major component Tylosin A, has been extensively studied for its stability in manure, specifically swine manure. A robust HPLC method was developed for determining Tylosin A in manure, revealing a half-life of less than two days under methanogenic conditions, and a variable degradation rate under aerobic conditions (Loke et al., 2000).
Impact on Anaerobic Digestion
The effects of Tylosin on anaerobic digestion, particularly in swine manure, have been explored. It was found that Tylosin's impact on manure degradation was limited, but it did alter the relative abundance of certain microbial populations in the digestion process, indicating a complex interaction with anaerobic microbial communities (Stone et al., 2009).
Ecotoxicological Impact
Research on the ecotoxicological impact of Tylosin has revealed its effects on aquatic plants like Lemna gibba and Myriophyllum spicatum. Under semi-field conditions, Tylosin was shown to not cause significant toxicity to these macrophytes, suggesting a low ecological risk in aquatic environments (Brain et al., 2005).
Sorption Characteristics
The sorption behavior of Tylosin on natural diatomaceous earth has been studied, indicating that Tylosin sorption is primarily a physisorption process with significant charge-charge interactions. This research aids in understanding how Tylosin interacts with environmental components and assists in developing strategies to mitigate its environmental impact (Stromer et al., 2018).
Photodegradation in Water
The identification of Tylosin photoreaction products in water and their detection via different methods, like ELISA and HPLC, highlights the environmental fate of Tylosin in aquatic systems. This study contributes to understanding the environmental persistence and transformation of Tylosin (Hu et al., 2008).
Effect on Microbial Communities
The impact of Tylosin on microbial communities, especially in relation to antibiotic resistance, has been a significant area of research. Studies have shown that Tylosin can influence the resistance patterns in microbial populations, which is crucial for understanding the broader implications of antibiotic use in agriculture (Hoang & Soupir, 2010).
Mutagenesis for Enhanced Production
Research on the mutagenesis of Streptomyces fradiae for hyperproduction of Tylosin provides insights into the industrial production of this antibiotic. UV and gamma irradiation were used to create mutants with increased Tylosin yield, showing potential for more efficient production methods (Khaliq et al., 2009).
Comparative Studies with Other Antibiotics
Comparative studies of Tylosin with other antibiotics, like erythromycin, in different contexts, such as bovine mastitis, provide valuable information on the efficacy and resistance patterns of Tylosin in veterinary medicine (Entorf et al., 2016).
特性
CAS番号 |
11032-12-5 |
|---|---|
製品名 |
Tylosin hydrochloride |
分子式 |
C46H77NO17.ClH |
分子量 |
952.565 |
IUPAC名 |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hydrochloride |
InChI |
InChI=1S/C46H77NO17.ClH/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1H/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.Cl |
同義語 |
Tylosin hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)
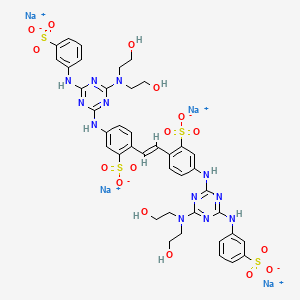
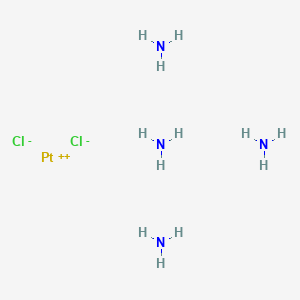


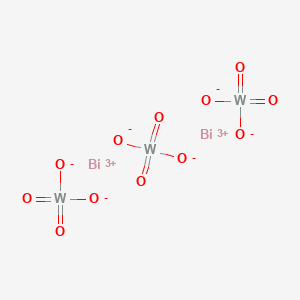
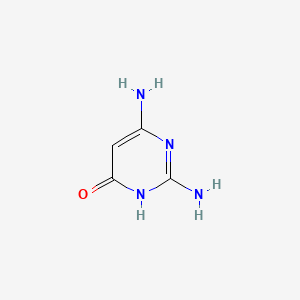
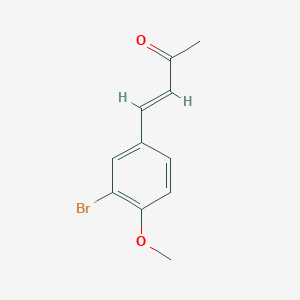

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)
